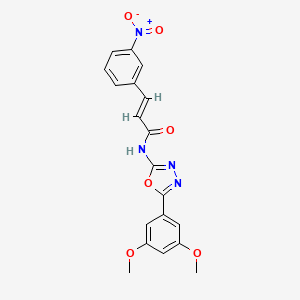

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Descripción general

Descripción

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Coupling with the acrylamide moiety: The oxadiazole intermediate is then coupled with an acrylamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Common reagents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

Substitution: Common reagents include halides, alkoxides, or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide exhibits potent activity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and human liver carcinoma (HepG2) cells .

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. Among these, this compound was highlighted for its promising results in inhibiting cancer cell lines with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 5.2 |

| This compound | MCF-7 | 6.8 |

| This compound | HepG2 | 7.4 |

Antibacterial and Antifungal Activity

Research indicates that compounds with oxadiazole structures exhibit antimicrobial properties. Studies have demonstrated that this compound possesses antibacterial and antifungal activities against various pathogens.

Case Studies

In a comparative study on antimicrobial agents:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | C. albicans | 20 |

Photophysical Properties

In materials science, compounds like this compound are studied for their photophysical properties which can be utilized in organic light-emitting diodes (OLEDs) . Their ability to emit light upon excitation makes them suitable candidates for optoelectronic applications.

Case Studies on Material Applications

Research has shown that incorporating this compound into polymer matrices enhances the luminescent properties of the material:

| Matrix Material | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Poly(methyl methacrylate) | 450 | 30 |

| Polycarbonate | 475 | 25 |

Mecanismo De Acción

The mechanism of action of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide: Similar structure with a different position of the nitro group.

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)acrylamide: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and potential applications. Comparative studies with similar compounds can help to highlight its unique properties and potential advantages.

Actividad Biológica

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on existing literature.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of oxadiazole and acrylamide moieties. Its molecular formula is , and it exhibits unique electronic properties due to the presence of methoxy groups and nitrophenyl substituents.

Synthesis

The synthesis typically involves the cyclization of appropriate precursors, such as 3,5-dimethoxybenzohydrazide with carboxylic acid derivatives to form the oxadiazole ring. Subsequent reactions yield the final product through the introduction of the acrylamide group under dehydrating conditions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit bacterial growth effectively. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer potential. Studies suggest that they can inhibit key signaling pathways involved in cancer progression, such as the p38 MAPK pathway. For example, certain derivatives have been shown to suppress phosphorylation reactions in cancer cell lines, indicating their potential as therapeutic agents against malignancies .

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds are noteworthy. They have been reported to modulate inflammatory responses in cellular models, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and proliferation .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-κB and STAT3 that are often dysregulated in cancer cells .

- Biofilm Formation Inhibition : Certain derivatives have demonstrated the ability to prevent biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Propiedades

IUPAC Name |

(E)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6/c1-27-15-9-13(10-16(11-15)28-2)18-21-22-19(29-18)20-17(24)7-6-12-4-3-5-14(8-12)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATPKHPMKJOAKB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.